molecular formula C22H26N2O3 B3826735 3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid

3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B3826735
M. Wt: 366.5 g/mol
InChI Key: ULXQSQPKEUJAQQ-UHFFFAOYSA-N
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Description

“3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid” is a complex organic compound. It contains an aniline group (a phenyl group attached to an amino group), a carbonyl group (C=O), and a carboxylic acid group (COOH). The exact properties and applications of this specific compound might not be readily available as it seems to be a less common compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carbonyl compound, followed by further functional group transformations. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentane ring with three substituents: a carbonyl group, an aniline group, and a carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

As an organic compound containing both an amine and a carboxylic acid group, this compound could participate in a variety of chemical reactions. These could include reactions with acids or bases, condensation reactions with other carboxylic acids or amines, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxylic acid and amine groups. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intramolecular or intermolecular bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science. Further studies could also be conducted to fully characterize its physical and chemical properties and to optimize its synthesis .

Properties

IUPAC Name

3-[(4-anilinophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-21(2)18(13-14-22(21,3)20(26)27)19(25)24-17-11-9-16(10-12-17)23-15-7-5-4-6-8-15/h4-12,18,23H,13-14H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQSQPKEUJAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
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3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
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3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
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3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
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3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
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3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid

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